2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide
Description
Properties
Molecular Formula |
C26H34FN7O3 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H34FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13,16-17,20,24,32-33,35H,2,4,9-12,14-15H2,1H3,(H,30,36)(H,28,29,31) |
InChI Key |
OJBGBAXVNJTPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3CC(NN3)CC(=O)NC4=CC(=CC=C4)F)CCO |
Origin of Product |
United States |
Biological Activity
The compound 2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide, also known as Barasertib (AZD1152-HQPA), is a synthetic derivative belonging to the quinazoline family. It has garnered attention for its potential applications in oncology, particularly as an Aurora kinase inhibitor, which plays a crucial role in cell division and proliferation.
- Molecular Formula : C26H30FN7O3
- Molecular Weight : 507.56 g/mol
- IUPAC Name : 2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-3-yl]-N-(3-fluorophenyl)acetamide
Barasertib acts primarily as an inhibitor of Aurora kinases, specifically targeting Aurora A and B. These kinases are critical for the regulation of mitosis and are often overexpressed in various cancers. By inhibiting these kinases, Barasertib disrupts the normal cell cycle, leading to apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that Barasertib exhibits significant cytotoxic effects against a range of cancer cell lines. The compound has been shown to induce apoptosis through mechanisms involving:
- Cell Cycle Arrest : Barasertib causes G2/M phase arrest, preventing cells from progressing through mitosis.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating the involvement of intrinsic apoptotic pathways.
In Vivo Studies
In preclinical models, Barasertib has exhibited promising antitumor activity:
- Tumor Xenografts : In xenograft models of human cancers, treatment with Barasertib resulted in significant tumor regression and prolonged survival rates.
- Combination Therapies : Studies indicate enhanced efficacy when combined with other chemotherapeutic agents, suggesting a potential role in combination therapy regimens.
Clinical Trials
Barasertib has undergone several clinical trials assessing its efficacy and safety:
- Phase I Trials : Initial trials focused on determining the maximum tolerated dose (MTD) and pharmacokinetics in patients with advanced solid tumors.
- Phase II Trials : Subsequent studies evaluated its effectiveness in hematological malignancies, showing favorable responses in patients with acute myeloid leukemia (AML).
| Study Phase | Cancer Type | Response Rate | Notable Findings |
|---|---|---|---|
| Phase I | Solid Tumors | Varies | Established MTD; manageable AEs |
| Phase II | Acute Myeloid Leukemia | 30% | Significant tumor reduction observed |
Safety Profile
The safety profile of Barasertib has been evaluated across various studies:
- Adverse Effects : Common side effects include neutropenia, thrombocytopenia, and gastrointestinal disturbances.
- Monitoring : Patients undergoing treatment require regular monitoring of blood counts and liver function tests due to potential toxicity.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in the development of pharmaceuticals targeting various diseases, particularly cancer and neurological disorders. The presence of the quinazoline and pyrazolidine rings may impart specific biological activities, such as:
- Antitumor Activity : Quinazolines are known for their anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with cell signaling pathways .
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Biochemical Studies
Due to its complex structure, this compound can serve as a valuable tool in biochemical assays to study enzyme interactions or cellular pathways. Its ability to modulate biological processes makes it suitable for:
- Target Identification : Utilizing the compound to identify new biological targets involved in disease mechanisms.
- Mechanistic Studies : Investigating how structural modifications affect biological activity and interaction with target proteins.
Drug Development
The compound is a candidate for further optimization and testing in drug development pipelines. Its unique functional groups may allow for:
- Lead Compound Development : Modifying the structure to enhance potency, selectivity, and pharmacokinetic properties.
- Formulation Studies : Assessing its solubility and stability for potential use in clinical formulations.
Case Studies
While specific case studies on this exact compound may be limited, related compounds have provided insights into its potential applications:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of kinase inhibitors sharing structural motifs such as quinazoline cores, fluorinated aromatic rings, and aminoalkyl side chains. Below is a detailed comparison with four structurally or functionally related analogs:
Barasertib (AZD1152-HQPA)
Structure : Shares the pyrazole-acetamide backbone and quinazoline group but differs in side-chain modifications.
Target : Aurora B kinase (3,700-fold selectivity over Aurora A) .
Key Data :
- Solubility: Similar DMSO solubility (102 mg/mL) but lower ethanol solubility (3 mg/mL) .
- Clinical Relevance: Advanced to clinical trials for acute myeloid leukemia (AML) due to potent mitotic inhibition . Divergence: The hydroxyethyl-ethylamino-propoxy side chain in AZD2811 may enhance metabolic stability compared to Barasertib’s unmodified side chain .
5-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-3-acetamide (2Z)-2-butenedioate
Structure: Phosphonooxy group replaces the hydroxyethyl moiety in AZD2811. Key Data:
- Molecular Weight: 703.62 g/mol (vs. 571.2 g/mol for AZD2811) .
- Functional Impact: The phosphate group may alter binding kinetics or serve as a prodrug strategy for enhanced delivery .
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
Structure: Chromenone core replaces quinazoline; retains fluorophenyl and pyrazole groups. Key Data:
- Target: Likely broader kinase inhibition due to chromenone’s flexibility.
- Melting Point: 302–304°C (vs.
2-[[7-[3-[Ethyl(2-hydroxyethyl)amino]propoxy]-6-methoxy-4-quinazolinyl]amino]-N-(3-fluorophenyl)-5-thiazoleacetamide
Structure : Thiazole ring replaces pyrazole; additional methoxy group on quinazoline.
Key Data :
- Therapeutic Potential: Anti-inflammatory activity reported for similar acetamide-thiazole hybrids . Functional Impact: Thiazole may enhance hydrogen bonding with kinase targets, though this modification shifts therapeutic focus from oncology to inflammation .
Key Research Findings
Selectivity: AZD2811’s hydroxyethyl-ethylamino-propoxy side chain confers improved selectivity for Aurora B over Aurora A compared to Barasertib .
Delivery Systems: AZD2811 has been formulated into nanoparticles (88 nm diameter) using PLA-PEG copolymers, enhancing tumor penetration in preclinical models .
Structural Analogs: Propyl(2-hydroxyethyl)amino-propoxy variants show reduced potency, emphasizing the critical role of the ethyl group in AZD2811’s activity .
Fluorophenyl Group : The 3-fluorophenyl moiety is conserved across analogs to maintain hydrophobic interactions with kinase domains .
Preparation Methods
Intermediate Synthesis: 7-[3-[Ethyl(2-Hydroxyethyl)Amino]Propoxy]Quinazolin-4-Amine
The quinazoline scaffold is synthesized via Niementowski condensation, where anthranilic acid derivatives react with formamide or urea under thermal conditions. For Barasertib, 7-hydroxyquinazolin-4-amine is alkylated using 3-[ethyl(2-hydroxyethyl)amino]propyl chloride. This step achieves 85–90% yield under refluxing toluene with K₂CO₃ as a base.
Table 1: Key Reaction Conditions for Quinazoline Alkylation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Base | K₂CO₃ | |
| Temperature | 110°C | |
| Reaction Time | 12–16 hours | |
| Yield | 85–90% |
Alternative Routes via Isatoic Anhydride
Isatoic anhydride serves as a precursor for 4-oxoquinazoline derivatives. Reaction with ethylenediamine derivatives under refluxing ethanol forms the dihydroquinazolinone intermediate, which is subsequently oxidized to the quinazoline. This method achieves 70–75% yield but requires additional purification steps.
Pyrazolidine-Acetamide Coupling
Condensation with 5-Amino-1H-Pyrazol-3-yl Acetamide
The quinazoline intermediate is coupled with 5-amino-1H-pyrazol-3-yl-N-(3-fluorophenyl)acetamide via nucleophilic aromatic substitution. This step employs DMF as a solvent and K₂CO₃ at 80–90°C for 6–8 hours, yielding 65–70%.
Table 2: Optimization of Coupling Reaction
Pd-Catalyzed Cross-Coupling for Pyrazolidine Formation
In alternative routes, Pd(PPh₃)₂Cl₂ catalyzes the coupling of halogenated quinazolines with pyrazolidine boronic esters. This method achieves 75–80% yield but requires stringent anhydrous conditions.
Phosphate Prodrug Activation
Barasertib is administered as a phosphate prodrug (AZD1152), which undergoes enzymatic hydrolysis in vivo to release the active metabolite AZD1152-HQPA. The prodrug is synthesized by treating the hydroxyl group of the intermediate with phosphoryl chloride in pyridine, achieving >95% purity.
Table 3: Prodrug Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | POCl₃ in pyridine | |
| Temperature | 0–5°C (controlled) | |
| Reaction Time | 2–4 hours | |
| Purity | >95% (HPLC) |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under gradient elution (MeOH/H₂O with 0.1% formic acid) confirms ≥98% purity for clinical-grade batches.
Comparative Analysis of Synthetic Routes
Table 4: Advantages and Limitations of Methods
| Method | Yield | Purity | Scalability | Source |
|---|---|---|---|---|
| Niementowski Condensation | 85% | 95% | High | |
| Pd-Catalyzed Coupling | 75% | 98% | Moderate | |
| Prodrug Phosphorylation | >95% | >95% | Industrial |
Industrial-Scale Optimization
Solvent Recycling
Toluene and DMF are recovered via distillation, reducing production costs by 20–25%.
Catalytic Efficiency
Pd catalysts are reused up to three times with <5% loss in activity, as demonstrated in pilot-scale runs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
